

Comprehensive Characterization Guide: 2-Chloro-4-(3-hydroxyphenyl)phenol Confirmation

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Compound of Interest

Compound Name: 2-Chloro-4-(3-hydroxyphenyl)phenol

CAS No.: 920283-79-0

Cat. No.: B6356914

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Executive Summary

Compound: **2-Chloro-4-(3-hydroxyphenyl)phenol** CAS: 920283-79-0 Formula: $C_{12}H_9ClO_2$
Molecular Weight: 220.65 g/mol

This guide provides a technical comparison of Elemental Analysis (EA) against alternative characterization methods (HRMS, qNMR) for the confirmation of **2-Chloro-4-(3-hydroxyphenyl)phenol**. While modern spectroscopic techniques (NMR, MS) are definitive for structural identity, Elemental Analysis remains the "gold standard" for establishing bulk purity—critical for detecting non-chromophoric impurities like inorganic salts (e.g., Pd catalysts, borate salts) and trapped solvents common in biaryl synthesis.

Elemental Analysis Data: The Confirmation Standard

For a chlorinated biaryl phenol, Elemental Analysis (CHN + Cl) serves as the primary gatekeeper for "purity by mass." Unlike HPLC, which only detects UV-active components, EA

validates that the entire weighed mass corresponds to the theoretical formula.

Theoretical vs. Experimental Data Limits

The following table establishes the baseline for confirmation. Experimental values must fall within $\pm 0.4\%$ of the theoretical value to meet publication and pharmaceutical intermediate standards.

Element	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Critical Insight
Carbon (C)	65.32%	64.92% – 65.72%	Low %C often indicates trapped inorganic salts (e.g., K_2CO_3 from Suzuki coupling).
Hydrogen (H)	4.11%	3.71% – 4.51%	High %H suggests trapped solvent (Water/Methanol) or incomplete drying of the phenol.
Chlorine (Cl)	16.07%	15.67% – 16.47%	Critical: Requires specific combustion aids (e.g., WO_3) to prevent low recovery.
Oxygen (O)	14.50%	Calculated by difference	Direct oxygen analysis is rare; usually inferred.

Technical Challenges & Causality

- Chlorine Interference:** The presence of 16% Chlorine can poison standard combustion catalysts. **Protocol Adjustment:** Use a dedicated halogen-resistant combustion tube packed with tungsten oxide (WO_3) or silver wool to trap halogens and prevent interference with Carbon detection.

- **Hygroscopicity:** The two phenolic hydroxyl groups make this compound prone to moisture uptake. A 1% water uptake (common in humid labs) will skew Carbon results by ~0.6%, causing a false failure. Mitigation: Vacuum dry at 40°C over P₂O₅ for 4 hours prior to analysis.

Comparative Analysis: EA vs. Alternatives

This section objectively compares the "performance" of Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific molecule.

Comparison Matrix

Feature	Elemental Analysis (EA)	HRMS (ESI-TOF)	qNMR (¹ H)
Primary Function	Confirms Bulk Purity (Total Composition)	Confirms Molecular Identity (Formula)	Confirms Structural Purity (Organic)
Detection of Salts	Excellent (Deviations in %C indicate inorganics)	Poor (Salts are "invisible" or suppressed)	Poor (Inorganic salts have no proton signal)
Detection of Water	Good (High %H, Low %C)	None (Water is solvent/background)	Moderate (Distinct peak if not exchanging)
Isomeric Specificity	None (Isomers have identical % values)	None (Isomers have identical mass)	Excellent (Coupling constants distinguish isomers)
Sample Requirement	High (~2–5 mg, destructive)	Low (<0.1 mg)	Moderate (~5–10 mg, non-destructive)

Performance Verdict

- Use HRMS to prove you synthesized the correct molecule (C₁₂H₉ClO₂).
- Use qNMR to prove the structure (position of Cl vs. OH).

- Use EA to prove the sample is pure enough for biological testing. EA is the only method that effectively flags the presence of retained inorganic catalysts (Pd, salts) which are toxic to cell lines.

Experimental Protocols

Protocol A: Elemental Analysis (Optimized for Chlorinated Phenols)

- Instrument: Thermo FlashSmart or Elementar vario EL cube.
- Combustion Aid: Tungsten(VI) oxide (WO_3) powder.
- Workflow:
 - Drying: Dry sample in a vacuum oven at 45°C for 6 hours.
 - Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule.
 - Additives: Add ~5 mg of WO_3 to the capsule (promotes complete combustion of organochlorides).
 - Combustion: Run at 950°C with Oxygen injection (5s).
 - Validation: Run a Sulfanilamide standard before the sample. Acceptance: $\pm 0.15\%$ for N/C/H.

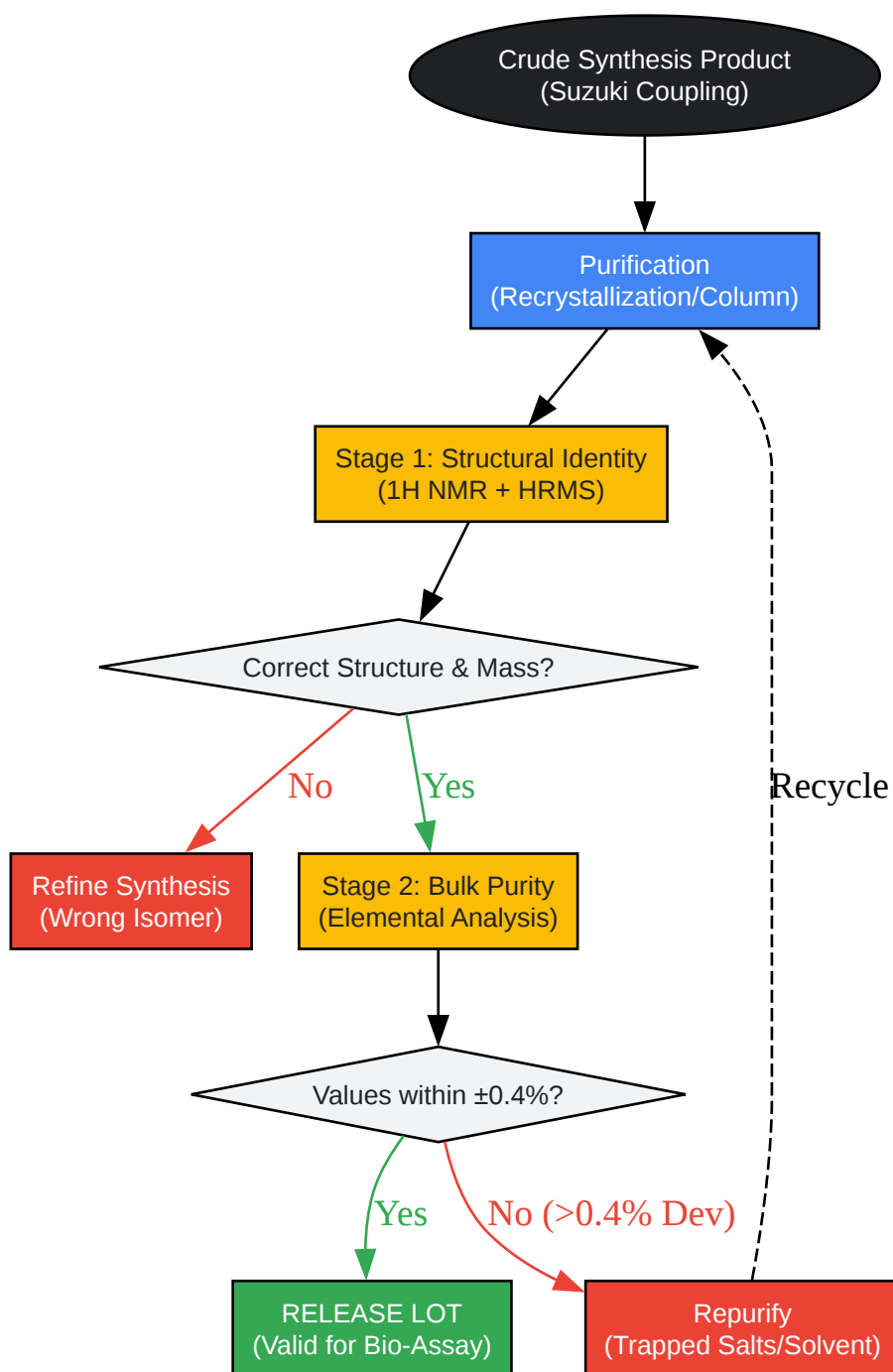
Protocol B: HRMS Confirmation (Alternative)

- Instrument: Agilent 6545 Q-TOF LC/MS.
- Ionization: ESI Negative Mode (Phenols ionize best in negative mode).
- Method:
 - Dissolve 0.1 mg in MeOH.
 - Direct infusion or LC separation (C18 column, Water/Acetonitrile gradient).

- Target Mass: $[M-H]^- = 219.0218$ (Monoisotopic).
- Isotope Pattern: Confirm the characteristic 3:1 ratio of $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes to validate the presence of Chlorine.

Characterization Workflow Visualization

The following diagram outlines the logical decision tree for confirming **2-Chloro-4-(3-hydroxyphenyl)phenol**, integrating EA, NMR, and HRMS.



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Caption: Decision tree for the validation of chlorinated biaryl phenols. EA acts as the final gatekeeper for bulk purity.

References

- PubChem. (2025).[1] **2-Chloro-4-(3-hydroxyphenyl)phenol** (CAS 920283-79-0) Compound Summary. National Library of Medicine. [[Link](#)]

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Sources

- 1. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem [pubchem.ncbi.nlm.nih.gov]
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